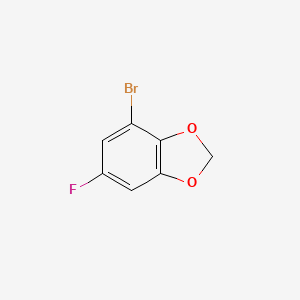

4-Bromo-6-fluoro-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

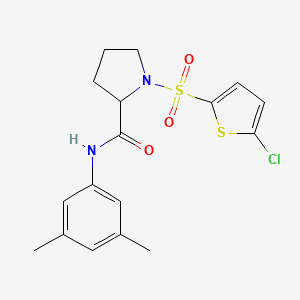

Übersicht

Beschreibung

4-Bromo-6-fluoro-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxygen molecule. The presence of bromine and fluorine atoms in this compound makes it a highly reactive and versatile molecule that can be used for a wide range of applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study focused on the evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in an acidic medium. The Schiff base derived from 4-bromo-6-fluoro-1,3-benzodioxole showed superior inhibition efficiency, demonstrating its potential as an effective corrosion inhibitor due to its high electron-donating capacity and ability to form a protective layer on the metal surface (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Fluorescent Probes for Sensing Applications

Another application involves the use of fluorophores derived from benzodioxole structures for the development of fluorescent probes. These probes are sensitive to pH changes and selective in metal cation detection, highlighting their utility in environmental monitoring and biochemical assays (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Antimicrobial and Antitumor Activities

Fluorinated benzothiazoles, including compounds related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in medical and pharmaceutical research (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).

Synthetic Chemistry

The compound's derivatives have been utilized in synthetic chemistry for the construction of complex molecules. For example, benzoboroxoles, synthesized from related halogenated precursors, are used in cross-coupling reactions, demonstrating their utility as intermediates in organic synthesis (V. Zhdankin, P. J. Persichini, Lu Zhang, Shannon R. Fix, P. Kiprof, 1999).

Environmental Tracing

In environmental science, fluorinated benzoates, chemically related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been assessed as nonreactive tracers for studying soil and groundwater movement. Their stability and non-reactivity in various hydrological conditions make them suitable for environmental monitoring (R. Bowman, Joseph F. Gibbens, 1992).

Wirkmechanismus

Target of Action

It is known that 1,3-benzodioxole derivatives, to which 4-bromo-6-fluoro-1,3-benzodioxole belongs, act as potent auxin receptor agonists . The auxin receptor, TIR1 (Transport Inhibitor Response 1), plays a crucial role in plant growth and development .

Mode of Action

Similar 1,3-benzodioxole derivatives have been shown to interact with the auxin receptor tir1, enhancing root-related signaling responses . This interaction promotes root growth in plants .

Biochemical Pathways

While the specific biochemical pathways affected by 4-Bromo-6-fluoro-1,3-benzodioxole are not detailed in the available literature, it can be inferred from related compounds that it may influence auxin-related pathways. Auxin is a key hormone in plants that regulates various aspects of growth and development. Interaction with the auxin receptor TIR1 can lead to changes in gene expression and promote root growth .

Result of Action

Based on the action of similar compounds, it can be inferred that it may promote root growth in plants by enhancing root-related signaling responses .

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQQOCMXVJSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-1,3-dioxaindane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2745027.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)